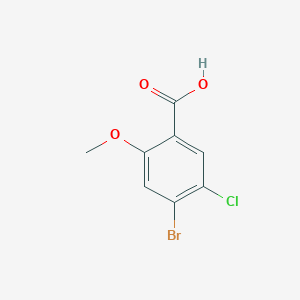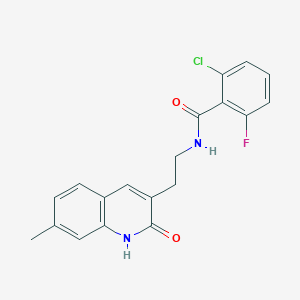
N-(4-acetylphenyl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Conformation
Conformational Variability in Sulfonamide Chalcone Hybrids The study by de Castro et al. (2015) revealed that sulfonamide-chalcone derivatives, including N-(4-acetylphenyl)ethane-1-sulfonamide, exhibit conformational variability. The crystal structures, assessed through single-crystal X-ray diffraction, showcased variations in the planarity of the chalcone molecular backbone and rotations in the benzenesulfonamide moiety. This implies a structural flexibility that could be significant in applications like molecular docking or drug design (de Castro et al., 2015).
Synthesis and Crystal Structure Characterization Kobkeatthawin et al. (2015) synthesized a sulfonamide chalcone derivative and characterized its crystal structure, emphasizing the molecular arrangement and interactions like hydrogen bonds and weak C-H···O and C-H···π interactions. This study provides valuable data for understanding the molecular geometry and potential interaction sites of such compounds (Kobkeatthawin et al., 2015).
Role of Chlorine Substitutions Fernandes et al. (2011) explored the impact of chlorine substitutions on the molecular conformation and supramolecular architecture of arylsulfonamides, including this compound. The study highlights the negligible effect of these substitutions on the molecular conformation, offering insights into the structural integrity and potential reactivity of these compounds (Fernandes et al., 2011).
Biological and Chemical Activity
Antiviral Activity Chen et al. (2010) synthesized derivatives of sulfonamide and assessed their antiviral activities, showcasing the biological potential of these compounds. Although not directly involving this compound, this study underlines the relevance of sulfonamide derivatives in antiviral research (Chen et al., 2010).
Synthesis and Biological Evaluation Fahim and Shalaby (2019) conducted a study on the chemical reactivity and biological evaluation of N-(4-acetylphenyl)benzene sulfonamide derivatives. This research is crucial in understanding the potential therapeutic applications of such compounds, highlighting their antitumor activities and interactions with biological targets (Fahim & Shalaby, 2019).
Environmental and Catalytic Applications
Green Synthesis of Sulfonamides Shi et al. (2009) described an environmentally benign method for synthesizing carbon-nitrogen bonds involving sulfonamides, emphasizing the significance of sulfonamide derivatives in green chemistry and potential drug synthesis (Shi et al., 2009).
Solid Phase Synthesis Strategy Luo and Huang (2004) reported a novel approach for the solid phase synthesis of a secondary amide library using a sulfonamide linker. This strategy could be significant in the field of combinatorial chemistry for drug discovery and development (Luo & Huang, 2004).
Mecanismo De Acción
While the specific mechanism of action for N-(4-acetylphenyl)ethane-1-sulfonamide is not mentioned in the search results, sulfonamides in general are known to inhibit bacterial growth by interfering with the production of dihydrofolic acid, a compound that bacteria require for growth and multiplication .
Direcciones Futuras
The future research directions for N-(4-acetylphenyl)ethane-1-sulfonamide could involve further exploration of its photodegradation properties . Additionally, its antibacterial properties against various bacterial strains could be further investigated . As always, any future research should be conducted following ethical guidelines and safety protocols.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-15(13,14)11-10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEWVNFPYIPXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B3013532.png)
![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)
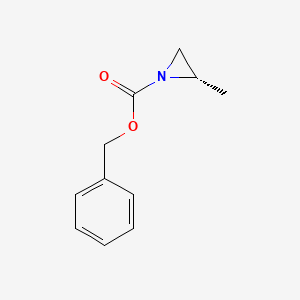


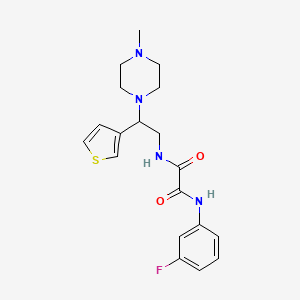
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)


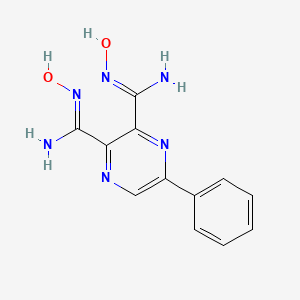
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)
